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Compound of Interest

Compound Name:
6-Bromochromane-3-carboxylic

acid

Cat. No.: B2845257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Bromochromane-
3-carboxylic acid and its derivatives in medicinal chemistry. This document details its role as a

versatile scaffold in the synthesis of novel therapeutic agents, particularly in the fields of

antimicrobial and anticancer research.

Introduction
6-Bromochromane-3-carboxylic acid is a heterocyclic compound that has garnered

significant interest in medicinal chemistry. The chromane scaffold is a privileged structure in

drug discovery, known to be a component of various biologically active molecules. The

presence of a bromine atom at the 6-position offers a handle for further chemical modifications,

such as cross-coupling reactions, allowing for the generation of diverse chemical libraries. The

carboxylic acid group at the 3-position provides a key site for amide bond formation and other

derivatizations, enabling the modulation of physicochemical properties and biological activity.

Key Applications in Medicinal Chemistry
Derivatives of 6-Bromochromane-3-carboxylic acid have shown promise in several

therapeutic areas:
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Antimicrobial and Antifungal Agents: The chromane and related chromone/coumarin

scaffolds are central to the development of new antimicrobial and antifungal compounds.

Derivatives have demonstrated activity against a range of bacterial and fungal pathogens,

including resistant strains.

Anticancer Agents: The structural motif of 6-Bromochromane-3-carboxylic acid is found in

compounds investigated for their cytotoxic and anti-proliferative effects against various

cancer cell lines. These derivatives can act through various mechanisms, including the

inhibition of kinases and other key enzymes involved in cancer progression.

Enzyme Inhibition: The chromane nucleus serves as a scaffold for the design of potent and

selective enzyme inhibitors. Specific derivatives have shown inhibitory activity against

enzymes such as Rho-associated kinase (ROCK), which is implicated in various diseases

including hypertension and cancer.

Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of chromane and

related structures. It is important to note that specific data for 6-Bromochromane-3-carboxylic
acid itself is limited in publicly available literature; the data presented here is for structurally

similar compounds, providing a strong indication of the potential of this chemical class.

Table 1: Antimicrobial and Antifungal Activity of Chromone and Coumarin Derivatives
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Compound Target Organism Activity Value

6-Bromochromone-3-

carbonitrile
Candida albicans MIC 5 µg/mL

6-Bromochromone-3-

carbonitrile
Candida glabrata MIC 20-50 µg/mL

Coumarin-3-

carboxamide

derivative (3f)

Staphylococcus

aureus ATCC 29213
MIC 312.5 µg/mL

Coumarin-3-

carboxamide

derivative (3i)

Candida spp. MIC 156.2 - 312.5 µg/mL

Table 2: Anticancer and Enzyme Inhibitory Activity of Chromane and Quinazoline Derivatives

Compound Target Activity Value

(S)-6-methoxy-

chroman-3-carboxylic

acid (4-pyridin-4-yl-

phenyl)-amide

ROCK2 IC50 3 nM

2-(3-bromophenyl)-8-

fluoroquinazoline-4-

carboxylic acid (6e)

T-24 (bladder cancer

cell line)
IC50 257.87 µM[1]

2-(3-bromophenyl)-8-

fluoroquinazoline-4-

carboxylic acid (6e)

MCF-7 (breast cancer

cell line)
IC50 168.78 µM[1]

Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of

derivatives of 6-Bromochromane-3-carboxylic acid, based on methodologies reported for

closely related compounds.
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Protocol 1: Synthesis of 6-Bromochromane-3-carboxylic
Acid Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from 6-
Bromochromane-3-carboxylic acid.

Materials:

6-Bromochromane-3-carboxylic acid

Thionyl chloride (SOCl₂)

An appropriate amine

Triethylamine (Et₃N)

Dichloromethane (DCM)

Standard laboratory glassware and purification equipment

Procedure:

Activation of the Carboxylic Acid: To a solution of 6-Bromochromane-3-carboxylic acid in

dry DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room

temperature for 2-4 hours to form the corresponding acid chloride.

Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in dry

DCM. Cool this solution to 0 °C.

Slowly add the freshly prepared acid chloride solution to the amine solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Work-up and Purification: Quench the reaction with water and extract the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired amide

derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of

synthesized compounds against bacterial and fungal strains.

Materials:

Synthesized 6-Bromochromane-3-carboxylic acid derivatives

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g.,

DMSO) to a high concentration (e.g., 10 mg/mL).

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the

appropriate broth medium in the wells of a 96-well plate.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the

broth medium.

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive

(microorganism without compound) and negative (broth only) controls.

Incubation: Incubate the plates at the optimal temperature and duration for the specific

microorganism (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism, determined by visual inspection

or by measuring the optical density at 600 nm.

Visualizations
The following diagrams illustrate key conceptual workflows and pathways related to the

medicinal chemistry of 6-Bromochromane-3-carboxylic acid.

6-Bromochromane-3-carboxylic acid Activation
(e.g., SOCl₂)

Amide/Ester Coupling
(with amines/alcohols) Library of Derivatives Biological Screening

(Antimicrobial, Anticancer, etc.) Lead Compound Identification

Click to download full resolution via product page

Caption: General workflow for the synthesis and screening of a chemical library based on 6-
Bromochromane-3-carboxylic acid.
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Caption: A conceptual diagram illustrating a potential mechanism of action for a 6-
Bromochromane-3-carboxylic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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